Cas no 2044705-75-9 (rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)

Technical Introduction: rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine is a chiral oxadiazole-containing heterocyclic compound with potential applications in medicinal chemistry and asymmetric synthesis. The presence of both the 1,2,4-oxadiazole ring and the oxolane (tetrahydrofuran) scaffold imparts structural rigidity and metabolic stability, making it a valuable intermediate for drug discovery. The stereochemistry at the 2- and 3-positions (R,S-configuration) offers selectivity in biological interactions, while the 3-methyl-1,2,4-oxadiazole moiety enhances binding affinity in target engagement. This compound is particularly suited for the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. Its synthetic versatility allows for further functionalization, enabling tailored derivatization for specific research or pharmaceutical applications.
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine structure
2044705-75-9 structure
商品名:rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
CAS番号:2044705-75-9
MF:C7H11N3O2
メガワット:169.181141138077
MDL:MFCD30487816
CID:5211987
PubChem ID:125424376

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Furanamine, tetrahydro-2-(3-methyl-1,2,4-oxadiazol-5-yl)-, (2R,3S)-
    • rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
    • MDL: MFCD30487816
    • インチ: 1S/C7H11N3O2/c1-4-9-7(12-10-4)6-5(8)2-3-11-6/h5-6H,2-3,8H2,1H3/t5-,6+/m0/s1
    • InChIKey: KOAHKRQYFCBNTI-NTSWFWBYSA-N
    • ほほえんだ: O1CC[C@H](N)[C@@H]1C1ON=C(C)N=1

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-321243-10g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
10g
$5837.0 2023-09-04
Enamine
EN300-321243-2.5g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
2.5g
$2660.0 2023-09-04
Enamine
EN300-321243-0.5g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
0.5g
$1302.0 2023-09-04
Enamine
EN300-321243-1g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
1g
$1357.0 2023-09-04
Enamine
EN300-321243-5g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
5g
$3935.0 2023-09-04
Enamine
EN300-321243-0.1g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
0.1g
$1195.0 2023-09-04
Enamine
EN300-321243-1.0g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
1g
$0.0 2023-06-07
Enamine
EN300-321243-0.25g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
0.25g
$1249.0 2023-09-04
Enamine
EN300-321243-0.05g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
0.05g
$1140.0 2023-09-04
Enamine
EN300-321243-5.0g
rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
2044705-75-9
5.0g
$3935.0 2023-02-24

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine 関連文献

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amineに関する追加情報

Professional Introduction to rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine (CAS No. 2044705-75-9)

Rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine is a key compound in the field of pharmaceutical chemistry, renowned for its unique structural and functional properties. This heterocyclic amine features a complex molecular framework that has garnered significant attention from researchers due to its potential applications in drug development. The compound's CAS number 2044705-75-9 serves as a unique identifier, facilitating precise referencing in scientific literature and industrial processes.

The molecular structure of rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine incorporates a bicyclic system, which is a hallmark of many bioactive molecules. The presence of an oxadiazole ring appended to an oxolane scaffold creates a versatile platform for further chemical modifications. This structural motif has been extensively studied for its ability to modulate biological pathways, making it a promising candidate for therapeutic intervention.

Recent advancements in medicinal chemistry have highlighted the significance of chiral centers in enhancing the efficacy and selectivity of pharmaceutical agents. The stereochemistry of rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine is particularly noteworthy, as the (2R,3S) configuration has shown promising results in preclinical studies. These findings align with the broader trend in drug discovery toward the development of enantiomerically pure compounds to minimize off-target effects and improve patient outcomes.

The pharmacological potential of this compound has been explored in various disease models. Notably, studies have demonstrated its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory responses. The molecular interactions between rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine and these targets have been elucidated through computational modeling and experimental techniques such as X-ray crystallography. These insights have paved the way for designing derivatives with enhanced pharmacokinetic profiles.

In the context of drug development, the synthesis of rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine has been optimized using state-of-the-art synthetic methodologies. The use of catalytic processes and green chemistry principles has not only improved yield but also reduced environmental impact. Such sustainable approaches are increasingly integral to modern pharmaceutical manufacturing, ensuring that novel compounds like this one can be produced efficiently and responsibly.

The biological activity of rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-ylo)xlananl-amine has been further investigated in vitro and in vivo. Preliminary results suggest that it exhibits potent effects on pathways relevant to neurological disorders and metabolic diseases. These findings are particularly exciting given the growing burden of such conditions worldwide. Ongoing research aims to validate these observations through larger-scale clinical trials and to identify optimal dosing regimens.

The structural diversity offered by this compound makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics. By leveraging its unique chemical properties, researchers can explore a wide range of modifications that may enhance its therapeutic index. For instance, introducing functional groups at specific positions on the molecule could alter its solubility or binding affinity without compromising its core pharmacological activity.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these laboratory findings into tangible benefits for patients. The interdisciplinary nature of modern drug discovery necessitates close cooperation among chemists, biologists, pharmacologists, and clinicians. Such partnerships ensure that compounds like rac-(2R;3S)-[email protected] are rigorously evaluated across multiple domains before entering clinical practice.

The future prospects for rac-(2R;[email protected]) remain bright as new technologies continue to emerge that enable more precise targeting of disease mechanisms. Techniques such as high-throughput screening and structure-based drug design are accelerating the pace at which novel candidates are identified and optimized. As our understanding of biology deepens; so too does our capacity to harness molecules like this one for treating complex illnesses.

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